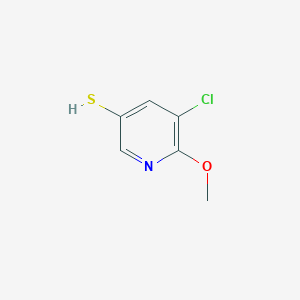

5-Chloro-6-methoxypyridine-3-thiol

Description

Contextualization within Halogenated Pyridine (B92270) Chemistry and Thiol Compounds

The chemical behavior of 5-Chloro-6-methoxypyridine-3-thiol is deeply rooted in the established principles of halogenated pyridine chemistry and the versatile nature of thiol compounds. Halogenated pyridines are fundamental building blocks in organic synthesis. The chlorine atom on the pyridine ring, an electron-withdrawing group, influences the ring's electronic properties and serves as a leaving group in nucleophilic substitution reactions. abertay.ac.uk This allows for the introduction of a wide array of other functional groups. The reactivity of the halogen is dependent on its position on the pyridine ring and the presence of other activating or deactivating groups. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with a nucleophile is significantly faster than that of 2-chloropyridine (B119429) because the nitro group provides additional stabilization for the reaction intermediate. abertay.ac.uk

The methoxy (B1213986) group (–OCH₃) also plays a critical role. It is an electron-donating group by resonance but can be electron-withdrawing by induction. nih.gov Its presence can direct the regioselectivity of certain reactions and modulate the basicity of the pyridine nitrogen. nih.gov In complex syntheses, methoxypyridines have been used as surrogates for pyridones or piperidines, offering advantages in managing the basicity of the molecule during synthetic steps. nih.gov Furthermore, methoxy groups can be cleaved to reveal a hydroxyl group, adding another layer of synthetic versatility. google.com

Thiol (-SH) groups are highly significant in chemistry due to their potent nucleophilicity and their ability to form stable complexes with metals. nuph.edu.ua The thiol moiety is a key functional group in many biologically active molecules and is often involved in the mechanism of action of enzyme inhibitors.

Significance of Pyridine-3-thiol Scaffold in Organic Synthesis and Medicinal Chemistry Paradigms

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. researchgate.netnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors. nih.gov When combined with a thiol group, particularly at the 3-position, the resulting pyridine-3-thiol scaffold becomes a highly valuable building block for creating novel therapeutic agents.

Recent research highlights the potential of substituted pyridine-thiols in drug discovery. For example, compounds containing a pyridine-3-thione moiety have demonstrated antimicrobial activity against various bacteria, including Bacillus anthracis and Staphylococcus aureus, by inhibiting key enzymes in bacterial metabolic pathways. nuph.edu.ua In the realm of oncology, a derivative containing a pyridine-4-thiol (B7777008) fragment was identified as a potent dual inhibitor of cancer-related enzymes, showcasing the potential of this class of compounds in developing new cancer therapeutics. nuph.edu.ua The combination of the pyridine core as a proven pharmacophore and the thiol group as a reactive and binding moiety makes the pyridine-3-thiol scaffold a prime candidate for library synthesis and high-throughput screening in drug discovery programs. nuph.edu.uaresearchgate.net

Overview of Current Research Trajectories Involving the Pyridine Thiol Moiety

Current research involving pyridine thiols is largely focused on the development of efficient synthetic methods and the exploration of their biological activities. A significant challenge in this area has been the limited availability of diverse substituted pyridine-3-thiols for screening purposes. nuph.edu.ua

To address this, researchers have developed practical and scalable synthetic routes. One notable advancement is a two-step procedure for synthesizing a variety of pyridine-3-thiols from substituted 3-iodopyridines. nuph.edu.uaresearchgate.net This method utilizes thiobenzoic acid as a sulfur donor and is effective for pyridines bearing a range of substituents, including chloro, methoxy, and methyl groups, allowing for the production of target molecules in high yield and purity. nuph.edu.uaresearchgate.net Such synthetic advancements are crucial for generating libraries of novel compounds for biological evaluation.

The primary application driving this research is medicinal chemistry. researchgate.net Scientists are actively designing and synthesizing new pyridine thiol derivatives to act as inhibitors for specific biological targets. The focus is often on treating diseases like cancer and bacterial infections. nuph.edu.ua By systematically modifying the substituents on the pyridine ring, researchers can fine-tune the electronic and steric properties of the molecules to optimize their binding affinity, selectivity, and pharmacokinetic properties, leading to the discovery of new and more effective drug candidates. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNOS |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

5-chloro-6-methoxypyridine-3-thiol |

InChI |

InChI=1S/C6H6ClNOS/c1-9-6-5(7)2-4(10)3-8-6/h2-3,10H,1H3 |

InChI Key |

UDOAMKGHCVVOPQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)S)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 6 Methoxypyridine 3 Thiol

Optimization of Established Synthesis Routes

Optimizing existing synthetic pathways is crucial for enhancing yield, purity, and cost-effectiveness. This involves refining reaction conditions, exploring novel catalysts, and improving starting material accessibility.

Copper-catalyzed cross-coupling reactions are a powerful tool for forming carbon-sulfur bonds. The use of specific ligands can significantly accelerate these reactions and improve their selectivity. In the synthesis of pyridine (B92270) thiols, a halogenated pyridine serves as the substrate, coupling with a sulfur source. Ligands not only stabilize the copper catalyst but also facilitate the catalytic cycle. For instance, ligands like 4-(Dimethylamino)pyridine (DMAP) have been shown to be efficient in copper-catalyzed oxidation reactions, enhancing catalyst stability and reaction rates. nih.gov While direct copper-catalyzed thiolation of 5,6-dichloropyridine-3-carboxylic acid is one route, the ligand-accelerated approach offers potential for milder conditions and broader substrate scope.

The general scheme for such a reaction involves the coupling of a di-halogenated pyridine with a thiolating agent in the presence of a copper catalyst and an accelerating ligand.

Table 1: Key Parameters in Ligand-Accelerated Copper-Catalyzed Thiolation

| Parameter | Description | Example |

| Copper Catalyst | Typically a Cu(I) salt, which has shown higher efficacy than Cu(II) salts in related reactions. | Copper(I) iodide (CuI) |

| Ligand | An organic molecule that coordinates with the copper ion to enhance its catalytic activity. | 4-(Dimethylamino)pyridine (DMAP), N-methyl imidazole |

| Sulfur Source | A reagent that donates the sulfur atom to form the thiol group. | Thiobenzoic acid, Sodium hydrosulfide |

| Solvent | A non-reactive medium for the reaction. | 1,4-Dioxane, Toluene |

| Temperature | The reaction temperature, optimized for rate and selectivity. | Typically elevated, e.g., 80-120 °C |

Another established route involves the reduction of a pyridine sulfonyl chloride to the corresponding thiol. This method is advantageous when the corresponding sulfonic acid is readily available. Pyridine-3-sulfonyl chloride can be synthesized from pyridine-3-sulfonic acid using reagents like phosphorus pentachloride and phosphorus oxychloride. chemicalbook.com The subsequent reduction of the sulfonyl chloride is a critical step. Various reducing agents can be employed, with triphenylphosphine being an effective option for the chemoselective reduction of aryl sulfonyl chlorides to aryl thiols. organic-chemistry.orgresearchgate.net This method is often rapid and compatible with other functional groups like halogens and ketones. researchgate.net Other methods include the use of lithium aluminum hydride or zinc with an acid. taylorfrancis.com

Table 2: Comparison of Reducing Agents for Sulfonyl Chlorides

| Reducing Agent | Conditions | Advantages | Potential Drawbacks |

| Triphenylphosphine | Toluene, typically room temperature to mild heating | High chemoselectivity, rapid reaction times. researchgate.net | Stoichiometric phosphine oxide byproduct. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF) | Powerful reducing agent. taylorfrancis.com | Highly reactive, not chemoselective, reacts with many functional groups. |

| Zinc (Zn) / Acid | Acidic medium | Cost-effective. taylorfrancis.com | Can be slow, may require harsh acidic conditions. |

| Red Phosphorus / Iodine | In situ generation of hydroiodic acid | Effective for various substrates. taylorfrancis.com | Use of hazardous reagents. |

Synthesizing pyridine-3-thiols from 3-iodopyridine (B74083) precursors offers a practical and versatile approach. A general and mild two-step procedure can be employed, using thiobenzoic acid as a sulfur donor in a copper-catalyzed coupling reaction. nuph.edu.ua This method has been successfully applied to synthesize a variety of pyridine-3-thiols with different substituents, achieving high yields and purity suitable for gram-scale synthesis. nuph.edu.ua The first step typically involves the formation of a thioester intermediate, which is then hydrolyzed in a second step to yield the final thiol product.

Regioselective Control in Functional Group Introduction

Achieving the desired substitution pattern on the pyridine ring, such as in 5-chloro-6-methoxypyridine-3-thiol, requires precise control over the regioselectivity of reactions. The electronic nature of the pyridine ring and the influence of existing substituents dictate the position of incoming functional groups. Strategies to control regioselectivity include the use of directing groups, which can steer a reaction to a specific position, or the activation of the pyridine ring, for example by forming a pyridine N-oxide. dntb.gov.uamdpi.com For instance, in the reaction of 5-chloro-3-pyridinol with certain lithium amides, the 5-OLi group can direct the orientation of the incoming nucleophile to the 3-position via chelation. clockss.org Understanding these directing effects is crucial for designing a synthesis that selectively functionalizes the desired positions without forming unwanted isomers.

Development of Sustainable and Efficient Synthetic Protocols

Modern synthetic chemistry places a strong emphasis on "green" and sustainable practices. For the synthesis of pyridine derivatives, this includes the use of environmentally friendly solvents, the development of one-pot multicomponent reactions, and the application of green catalysts. nih.govresearchgate.net Techniques such as solvent-free reactions, microwave-assisted synthesis, and ultrasound-assisted methods are being explored to reduce energy consumption and waste generation. nih.govresearchgate.netijarsct.co.in For instance, catalytic processes have been developed to produce pyridine bases from renewable resources like glycerol, which can be converted to acrolein and then reacted with ammonia (B1221849) over solid acid catalysts such as ZSM-5 zeolites. researchgate.net Adopting these green protocols can lead to more sustainable and economical production of complex molecules like this compound. nih.gov

Elucidation of Chemical Reactivity and Derivatization Pathways

Reactivity of the Pyridine-3-thiol Moiety

The thiol group at the 3-position of the pyridine (B92270) ring is a primary site of reactivity, readily undergoing oxidation, nucleophilic attack, and metal-mediated transformations.

Thiol-Disulfide Exchange Reactions and Oxidation Processes

The sulfur atom in 5-Chloro-6-methoxypyridine-3-thiol, analogous to other thiols, is susceptible to oxidation. Under mild oxidizing conditions, such as exposure to air in the presence of a base, it can form a symmetrical disulfide. This reactivity is fundamental to the formation of disulfide bridges in various chemical and biological systems. chemrxiv.orgnih.govresearchgate.net The oxidation can proceed further to yield the corresponding sulfonic acid upon treatment with stronger oxidizing agents. google.com

Thiol-disulfide exchange is a crucial reversible reaction where a thiolate anion attacks a disulfide bond. nih.gov This process is central to the biological function of many proteins and is utilized in bioconjugation techniques. The thiol group of this compound can participate in such exchanges, allowing for the formation of mixed disulfides. nih.govsmolecule.com The use of pyridyl disulfide derivatives in bioconjugation highlights the utility of this reversible covalent chemistry. smolecule.com

Table 1: Oxidation Reactions of Pyridine-3-thiol Derivatives

| Starting Material | Reagent and Conditions | Product | Reference |

| Generic Thiol | Air, Et3N, DMF, 80 °C | Symmetrical Disulfide | chemrxiv.orgnih.gov |

| Generic Thiol | H2O2, Iodide ion (catalytic) | Symmetrical Disulfide | researchgate.net |

| Generic Thiol or Disulfide | Sulfoxide, Halogen/Hydrogen Halide Catalyst, Water | Sulfonic Acid | google.com |

Nucleophilic Additions and Condensation Reactions

The nucleophilic nature of the thiol group enables it to participate in addition reactions, most notably Michael additions to α,β-unsaturated carbonyl compounds. nih.govnih.gov In this reaction, the thiolate anion adds to the β-carbon of the Michael acceptor, forming a new carbon-sulfur bond. This reaction is a powerful tool for the synthesis of a wide variety of functionalized thioethers. nih.govnih.govscience.govresearchgate.net

Furthermore, the thiol group can undergo condensation reactions. For instance, reaction with α-haloketones can lead to the formation of fused heterocyclic systems like thiazolopyridines, which are of interest in medicinal chemistry. researchgate.net These reactions typically proceed via initial S-alkylation followed by intramolecular cyclization.

Table 2: Nucleophilic Addition and Condensation Reactions Involving Thiols

| Reaction Type | Reactants | Product Type | General Reference |

| Michael Addition | Thiol, α,β-Unsaturated Carbonyl | Thioether | nih.govnih.gov |

| Thiazole (B1198619) Synthesis | Thiol, α-Haloketone | Thiazole Derivative | researchgate.net |

Metal-Mediated Thiol Activation and Coupling

The thiol group can be activated by metals to facilitate various coupling reactions. Palladium-catalyzed cross-coupling reactions, for example, are a powerful method for the formation of C-S bonds. nih.govsigmaaldrich.comyoutube.com In these reactions, a palladium catalyst facilitates the coupling of the thiol with an aryl or vinyl halide to form the corresponding thioether. While specific examples for this compound are not prevalent in the searched literature, the general principles of these reactions are well-established for a wide range of thiols. nih.gov

Reactivity of the Halogen and Methoxy (B1213986) Substituents on the Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr) on the Chloro Group

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with good leaving groups like chlorine. The chloro group at the 5-position of this compound can be displaced by a variety of nucleophiles. The rate of this reaction is influenced by the electronic nature of the other substituents on the ring.

Amines are common nucleophiles in SNAr reactions with chloropyridines, leading to the formation of aminopyridines. researchgate.netclockss.org For example, the reaction of 2-amino-3-nitro-6-chloropyridine with sodium methoxide (B1231860) results in the displacement of the chloro group to form 2-amino-3-nitro-6-methoxypyridine. google.com While this example illustrates the displacement of a chloro group in a related system, it highlights the feasibility of such transformations. Metal-catalyzed methods, such as the Buchwald-Hartwig amination, provide an alternative and often milder route to C-N bond formation with aryl chlorides. chemrxiv.org

Table 3: Nucleophilic Aromatic Substitution on Chloropyridines

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Amino-3-nitro-6-chloropyridine | Sodium methoxide | Methanol, 10–60 °C | 2-Amino-3-nitro-6-methoxypyridine | google.com |

| 5-Chloro-3-pyridinol | Lithium amides | THF or amine solvent | 5-Aminated pyridinols | clockss.org |

| Chloroquinolines | Amines/Aminoalkanoates | Microwave, base | Aminoquinolines | researchgate.net |

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. libretexts.org When substitution does occur, it is typically directed to the 3-position. libretexts.org The presence of both an activating methoxy group and a deactivating chloro group, in addition to the thiol group, on this compound will influence the regioselectivity of any EAS reaction.

Halogenation and nitration are common EAS reactions. The halogenation of pyridines often requires harsh conditions, such as high temperatures and the use of strong acids or Lewis acids. nih.govyoutube.com Nitration of pyridines also typically requires aggressive conditions. youtube.comresearchgate.net The specific outcome of an EAS reaction on this compound would depend on the interplay of the directing effects of all three substituents.

Pyridyne Intermediates in Amination Reactions

The generation of aryne and hetaryne intermediates is a powerful strategy for the synthesis of highly substituted aromatic systems. For chloropyridine derivatives, treatment with a strong base can induce elimination of hydrogen chloride (HCl) to form a highly reactive pyridyne intermediate, which can then be trapped by a nucleophile such as an amine.

In the case of this compound, the formation of a pyridyne intermediate is theoretically plausible. The structure possesses a chlorine atom at the C5 position and protons at the C2 and C4 positions. Abstraction of the C4 proton by a sufficiently strong base (e.g., sodium amide or a lithium dialkylamide) could lead to the elimination of the C5-chloro substituent, generating a transient 4,5-pyridyne intermediate .

While no specific studies on amination reactions of this compound via a pyridyne intermediate have been documented, the reactivity of analogous systems provides a strong basis for this pathway. wikipedia.orgnih.gov Research on substituted 3-chloropyridines has shown that deprotonation at C4, followed by elimination, yields a 3,4-pyridyne. rsc.org The regioselectivity of the subsequent nucleophilic attack is heavily influenced by the other substituents on the ring. nih.govrsc.org For instance, studies on 3-chloro-2-alkoxypyridines demonstrate that upon forming the 3,4-pyridyne, an incoming Grignard reagent adds selectively at the C4 position. rsc.org This directing effect is attributed to the electronic influence and distortion of the pyridyne 'triple' bond by the substituent. nih.gov

For the hypothetical 4,5-pyridyne derived from this compound, an incoming aminating agent could add to either the C4 or C5 position. The final product distribution would be dictated by the electronic effects of the methoxy group at C6 and the thiol group at C3. The electron-donating methoxy group would likely influence the stability of the potential anionic intermediates formed during the nucleophilic addition, thereby governing the regiochemical outcome.

Synthesis of Novel Derivatives and Functionalized Analogues

Sulfonamide Formation and Related Sulfur Chemistry

The thiol group is a versatile functional handle that can be readily converted into other sulfur-containing moieties, most notably sulfonamides. Sulfonamides are a cornerstone of many pharmaceutical compounds, and their synthesis from thiols is a well-established transformation. ekb.egrsc.org The most common pathway involves a two-step sequence:

Oxidation to Sulfonyl Chloride: The thiol is first oxidized to the corresponding sulfonyl chloride. This transformation can be achieved using various oxidizing and chlorinating agents.

Reaction with an Amine: The resulting sulfonyl chloride is then reacted with a primary or secondary amine to furnish the desired sulfonamide.

This methodology is applicable to heteroaromatic thiols. For this compound, this would involve its conversion to 5-chloro-6-methoxypyridine-3-sulfonyl chloride, which is then coupled with an amine of choice. Recent advancements have also introduced one-pot procedures for the direct oxidative coupling of thiols and amines to yield sulfonamides, utilizing reagents like I2O5 or electrochemical methods, which offer a more streamlined and environmentally benign alternative. researchgate.netthieme-connect.com

| Step | Reagent/Method | Description | Reference |

|---|---|---|---|

| Oxidative Chlorination (Thiol to Sulfonyl Chloride) | Aqueous Sodium Hypochlorite (NaOCl) | An in-situ method for preparing sulfonyl chlorides from heteroaromatic thiols at low temperatures. | ekb.eg |

| N-Chlorosuccinimide (NCS) / t-BuNH₃Cl | A one-pot system in acetonitrile (B52724) for converting various thiols into sulfonyl chlorides, which are then trapped by an amine. | ekb.eg | |

| Direct Oxidative Coupling (Thiol + Amine to Sulfonamide) | Electrochemical Oxidation | A catalyst-free method that uses electricity to drive the oxidative coupling of thiols and amines in minutes. | researchgate.net |

| I₂O₅ | A metal-free, mild method for the oxidative S-N coupling between aryl thiols and amines. | thieme-connect.com |

Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C, C-N, and C-O bond formation. This compound possesses two distinct handles for such transformations: the C5-Cl bond and the C3-SH group. This duality allows for selective functionalization depending on the chosen reaction conditions.

Coupling at the C-Cl Bond: The chloro-substituent on the electron-deficient pyridine ring is an excellent electrophile for a wide array of palladium-catalyzed reactions. These include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form a C-C bond.

Buchwald-Hartwig Amination: Reaction with amines to form a C-N bond.

Sonogashira Coupling: Reaction with terminal alkynes to form a C-C triple bond.

Heck Coupling: Reaction with alkenes.

To achieve selective coupling at the chlorine, the nucleophilic thiol group often requires protection or the use of specific ligand/base combinations that prevent it from poisoning the palladium catalyst. nih.govacs.org

Coupling at the S-H Bond: The thiol group can also act as the nucleophilic partner in C-S cross-coupling reactions with other aryl or heteroaryl halides. This reaction, pioneered by Migita and further developed by others like Buchwald, allows for the synthesis of diaryl thioethers. nih.govorganic-chemistry.org The primary challenge in C-S coupling is the strong binding of the thiol/thiolate to the palladium center, which can inhibit catalytic turnover. This has been overcome by the development of specialized ligands, such as bulky, electron-rich phosphines (e.g., DiPPF) and N-heterocyclic carbenes (NHCs), that promote efficient catalysis. acs.orgorganic-chemistry.orgchemrxiv.org

The ability to selectively functionalize at either the C-Cl or S-H bond makes this compound a valuable building block for creating a diverse library of complex molecules.

| Reaction Name | Coupling Partner | Bond Formed | Reactive Site on Substrate | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C | C5-Cl | chemrxiv.org |

| Buchwald-Hartwig | R₂NH | C-N | C5-Cl | organic-chemistry.org |

| Sonogashira | Terminal Alkyne | C-C (sp) | C5-Cl | wikipedia.org |

| C-S Coupling | Ar-X (X = Br, I) | C-S | C3-SH | nih.govacs.org |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govtaylorfrancis.com While no specific MCRs explicitly documenting the use of this compound have been reported, its functional groups suggest several potential applications in such transformations.

The thiol group is a key functional handle for MCRs. It can act as a potent nucleophile in various reaction cascades. For example:

Thiazole Synthesis: The thiol could participate in a Hantzsch-type synthesis with an α-haloketone and an ammonia (B1221849) source, although this typically builds the thiazole ring from scratch. A more plausible scenario involves the thiol reacting with an aldehyde and an amine in a Mannich-type reaction, followed by cyclization, a strategy used to form thiazolidinones with thioglycolic acid. mdpi.com

Fused Heterocycle Formation: The thiol and an adjacent ring position could potentially react with a two-carbon dielectrophile to construct a fused thieno[2,3-b]pyridine (B153569) ring system.

Ugi/Passerini-type Reactions: While less common than for amines or carboxylic acids, thiols can sometimes participate as the nucleophilic component in isocyanide-based MCRs, leading to the formation of thioimidates or related structures.

The challenge and opportunity in using a bifunctional substrate like this compound in an MCR lies in controlling the chemoselectivity. A carefully designed MCR could potentially involve both the thiol and the C-Cl bond in a sequential one-pot process, leading to the rapid assembly of highly complex and novel heterocyclic scaffolds. For instance, a reaction could be envisioned where the thiol participates in an initial MCR, followed by an in-situ palladium-catalyzed cross-coupling at the C-Cl position.

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution.

For 5-Chloro-6-methoxypyridine-3-thiol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the two aromatic protons on the pyridine (B92270) ring and the methoxy (B1213986) group protons. The chemical shifts of the ring protons would be influenced by the electron-withdrawing chloro and thiol groups and the electron-donating methoxy group. The proton on the carbon between the chloro and methoxy groups and the proton adjacent to the thiol group would likely appear as doublets due to coupling with each other. The methoxy protons would present as a singlet.

¹³C NMR spectroscopy would complement the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. For instance, the carbon atom bonded to the chlorine would be shifted downfield, as would the carbon attached to the oxygen of the methoxy group. The carbon bearing the thiol group would also exhibit a characteristic chemical shift.

While no specific data for the target compound is available, analysis of a related compound, 3-bromo-5-chloro-2-methoxy-pyridine, shows characteristic shifts that can be used for comparison. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H (C2) | ~7.5-7.8 | - |

| H (C4) | ~7.2-7.5 | - |

| OCH₃ | ~3.9-4.1 | ~55-60 |

| SH | Variable (broad) | - |

| C2 | - | ~145-150 |

| C3 | - | ~120-125 |

| C4 | - | ~130-135 |

| C5 | - | ~140-145 |

| C6 | - | ~160-165 |

Note: These are predicted values and would require experimental verification.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between the two coupled aromatic protons, confirming their adjacent positions. An HSQC spectrum would link each proton signal to its directly attached carbon atom, allowing for a definitive assignment of the ¹³C spectrum.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition (C₆H₆ClNOS).

The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the methoxy group (•OCH₃), the chloro atom (•Cl), or the thiol group (•SH). The relative abundance of the fragment ions would provide clues about the stability of different parts of the molecule. While no direct mass spectrum is available for the target compound, studies on related molecules like 5-[6-chloro-substituted-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols show characteristic fragmentation patterns that can offer comparative insights. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

S-H stretch: A weak absorption band in the region of 2550-2600 cm⁻¹.

C-S stretch: An absorption in the range of 600-800 cm⁻¹.

C-O stretch (methoxy): A strong absorption around 1020-1075 cm⁻¹ and 1200-1275 cm⁻¹.

C=C and C=N stretches (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

C-H stretches (aromatic and methoxy): Absorptions above 3000 cm⁻¹ and around 2850-2960 cm⁻¹, respectively.

C-Cl stretch: An absorption in the 600-800 cm⁻¹ region.

Analysis of related compounds, such as 5-benzoyl-N-substituted amino-4-alkylsulfanyl-2-pyridones, reveals characteristic IR absorptions for the pyridine ring and associated functional groups. dovepress.com

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| S-H stretch | 2550-2600 | Weak |

| C-H (aromatic) | 3000-3100 | Medium |

| C-H (methoxy) | 2850-2960 | Medium |

| C=C, C=N (ring) | 1400-1600 | Medium-Strong |

| C-O (methoxy) | 1020-1075, 1200-1275 | Strong |

| C-Cl stretch | 600-800 | Medium-Strong |

| C-S stretch | 600-800 | Weak-Medium |

Note: These are predicted values and would require experimental verification.

Single Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of its molecular geometry.

Furthermore, X-ray diffraction analysis would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding (e.g., involving the thiol group) or π-π stacking between the pyridine rings. For instance, the crystal structure of a related compound, 3-Chloro-5-methoxy-2,6-dinitropyridine, shows the twisting of the nitro groups relative to the pyridine ring. nih.gov Such detailed structural information is invaluable for understanding the solid-state properties of the compound.

Investigation of Tautomeric Equilibria using Spectroscopic Methods

Pyridine-3-thiols can exist in a tautomeric equilibrium with their corresponding pyridinethione form. In the case of this compound, it could potentially exist in equilibrium with 5-Chloro-6-methoxy-1H-pyridine-3-thione.

This equilibrium can be investigated using spectroscopic methods. For example, in the ¹H NMR spectrum, the presence of both tautomers would be indicated by two distinct sets of signals. The ratio of the tautomers could be determined by integrating the respective signals. Similarly, the FTIR spectrum could show characteristic bands for both the S-H group of the thiol tautomer and the C=S group of the thione tautomer. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH. A study on the 2-pyridinethiol/2-pyridinethione tautomeric equilibrium demonstrated that while the thiol form is more stable in the gas phase, the thione form is favored in solution. acs.org A similar investigation would be necessary to determine the predominant tautomeric form of this compound under different conditions.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its energy and wave function, from which all other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A key application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For 5-Chloro-6-methoxypyridine-3-thiol, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.

Hypothetical Optimized Geometry Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.74 | ||

| C-O | 1.36 | ||

| O-CH3 | 1.43 | ||

| C-S | 1.78 | ||

| S-H | 1.34 | ||

| C-C-N | 123.0 | ||

| C-N-C | 117.0 | ||

| C-O-C | 118.0 | ||

| C-S-H | 96.0 | ||

| Cl-C-C-N | 180.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron. I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added. A ≈ -ELUMO

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): The resistance to change in electron distribution. η = (I - A) / 2

Chemical Softness (S): The reciprocal of hardness. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ2 / (2η) where μ is the electronic chemical potential (μ ≈ -χ).

Calculated Global Reactivity Descriptors for a Related Pyridine (B92270) Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.62 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.23 |

| Electronegativity (χ) | 4.04 |

| Chemical Hardness (η) | 2.81 |

| Chemical Softness (S) | 0.18 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP map indicate different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of heteroatoms, indicating sites susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen atom and the oxygen atom.

Blue: Regions of most positive electrostatic potential, indicating areas of electron deficiency and sites for nucleophilic attack. In this molecule, the hydrogen of the thiol group would likely be a site of positive potential.

Green: Regions of neutral potential.

The MEP map provides a clear, intuitive picture of the charge distribution and is a powerful tool for predicting intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the interactions between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy (E(2)) associated with these charge transfer interactions. Larger E(2) values indicate stronger interactions.

Hypothetical NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N | π* (C-C) | 5.4 |

| LP (2) O | σ* (C-C) | 2.8 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed.

Conformational Landscape Exploration and Energetic Profiles

Molecules with rotatable single bonds can exist in multiple conformations. A conformational analysis aims to identify all stable conformers and determine their relative energies. For this compound, the primary sources of conformational flexibility would be the rotation around the C-O bond of the methoxy (B1213986) group and the C-S bond of the thiol group.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Information regarding molecular dynamics simulations of this compound is not available in the public domain. Such studies would be valuable for understanding the compound's conformational flexibility, intermolecular interactions, and the influence of different solvent environments on its three-dimensional structure and behavior over time. This would provide insights into its stability and potential interactions in various chemical settings.

Spectroscopic Property Prediction and Validation against Experimental Data

There is no available research detailing the computational prediction of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound and their subsequent validation against experimental data. This type of analysis is crucial for confirming the molecular structure and understanding its electronic and vibrational characteristics.

Exploration of Advanced Applications in Chemical Sciences

Role as a Privileged Synthetic Building Block

The strategic arrangement of chloro, methoxy (B1213986), and thiol groups on the pyridine (B92270) core endows 5-Chloro-6-methoxypyridine-3-thiol with the characteristics of a privileged synthetic building block. Each functional group offers a handle for selective chemical transformations, enabling the construction of more complex molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds

The thiol (-SH) and chloro (-Cl) functionalities on the pyridine ring are ideal starting points for annulation reactions to form fused heterocyclic systems. The thiol group, being a potent nucleophile, can react with various electrophiles, while the chlorine atom is susceptible to nucleophilic aromatic substitution or can participate in metal-catalyzed cross-coupling reactions. This dual reactivity is particularly valuable for synthesizing thieno[2,3-b]pyridines, a class of compounds with established biological importance. researchgate.netmdpi.comnih.gov

For instance, the thiol group can be alkylated with α-halo ketones, α-haloesters, or other bifunctional electrophiles, followed by an intramolecular cyclization reaction to forge the thiophene (B33073) ring. One established route to similar thieno[2,3-b]pyridine (B153569) systems involves the reaction of a pyridine-2-thione precursor with halogenated compounds. researchgate.net The presence of the chlorine atom at the 5-position of this compound offers an additional site for modification either before or after the formation of the thiophene ring, further diversifying the accessible scaffolds.

Table 1: Potential Reactions for Heterocyclic Scaffold Synthesis

| Starting Functional Group | Reagent Type | Resulting Scaffold (Example) |

|---|---|---|

| Pyridine-3-thiol | α-Halo Ketone (e.g., Chloroacetone) | Substituted Thieno[2,3-b]pyridine |

| Pyridine-3-thiol | α-Halo Ester (e.g., Ethyl chloroacetate) | Thieno[2,3-b]pyridine ester derivative |

| 5-Chloro Pyridine | Amines, Thiols (SNAr) | Substituted Pyridine Derivatives |

Precursor in the Rational Design of Bioactive Molecules (excluding clinical trials)

Substituted pyridines are among the most prevalent N-heterocycles found in FDA-approved drugs and biologically active compounds. nih.govbeilstein-journals.org The rational design of new therapeutic agents often involves modifying a core scaffold to fine-tune its physicochemical and pharmacological properties. nih.govacs.org this compound serves as an excellent starting point for such endeavors.

The individual substituents play crucial roles:

Pyridine Ring: Acts as a bioisostere for a phenyl ring, with the nitrogen atom providing a key site for hydrogen bonding and improving solubility. nih.gov

Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It also serves as a vector for introducing other functionalities through cross-coupling reactions. mdma.ch

Methoxy Group: Can influence metabolic stability and receptor binding affinity through electronic and steric effects.

Thiol Group: Can be a key pharmacophoric element, forming crucial interactions with biological targets, or it can be used to link the pyridine core to other molecular fragments.

The strategic modification of these groups allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity. For example, replacing the chlorine atom with various aryl groups via Suzuki coupling could lead to derivatives with enhanced target affinity. mdma.ch Similarly, alkylation or oxidation of the thiol group can produce a range of analogues with different electronic and steric profiles.

Coordination Chemistry and Catalysis

The presence of both a soft sulfur donor (thiolate) and a borderline nitrogen donor (pyridine) makes this compound an attractive candidate for ligand design in coordination chemistry and catalysis.

Ligand Design for Transition Metal Complexes (e.g., Palladium, Platinum)

Pyridine-thiol ligands are known to form stable complexes with a variety of transition metals, including the late transition metals palladium(II) and platinum(II). acs.orgrsc.org These metals, being soft Lewis acids, have a high affinity for the soft thiolate donor. wikipedia.org The compound can act as a bidentate ligand, coordinating to a metal center through both the deprotonated sulfur atom and the pyridine nitrogen atom, forming a stable five-membered chelate ring. nih.gov

The electronic properties of the resulting metal complex can be tuned by the substituents on the pyridine ring. The electron-donating methoxy group and the electron-withdrawing chloro group would modulate the electron density at the pyridine nitrogen, thereby influencing the metal-ligand bond strength and the redox properties of the complex. Research on related 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol ligands has shown that they coordinate to metals like Ni(II), Cu(II), and Zn(II) through the thiol sulfur and a nitrogen atom. nih.gov Similarly, palladium(II) complexes with other sulfur- and nitrogen-containing ligands, such as those derived from thiosemicarbazones, have been extensively studied. mdpi.com

Table 2: Potential Coordination Properties

| Metal Ion (Example) | Expected Donor Atoms | Potential Geometry |

|---|---|---|

| Palladium(II) | N, S (bidentate) | Square Planar |

| Platinum(II) | N, S (bidentate) | Square Planar |

| Copper(II) | N, S (bidentate) | Square Planar / Tetrahedral |

Application in Homogeneous and Heterogeneous Catalysis

Palladium complexes bearing pyridine or thiol-containing ligands are highly effective catalysts for a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.govrsc.org The ligand plays a critical role in stabilizing the palladium catalyst, preventing its agglomeration into inactive palladium black, and modulating its reactivity and selectivity.

A palladium complex of this compound could potentially serve as a precatalyst in such transformations. The ligand's structure could offer good stability to the active catalytic species. Thiolate-capped palladium nanoparticles, for example, have been investigated as robust catalysts. nih.gov Furthermore, the inherent reactivity of the chloro-substituent on the ligand itself could open avenues for creating polymeric or supported catalysts by anchoring the complex to a solid support. While specific catalytic studies on this compound are lacking, the performance of related palladium complexes with pyridine and thiol ligands strongly suggests its potential utility in homogeneous and heterogeneous catalysis. nih.govresearchgate.net

Advanced Materials Science Research

While the primary applications of this compound are projected in synthesis and catalysis, its properties also suggest potential, albeit less explored, roles in materials science. The ability to form well-defined complexes with various transition metals is a foundational requirement for the design of coordination polymers and metal-organic frameworks (MOFs).

By using the pyridine-thiol moiety as a primary binding site and potentially functionalizing the chlorine atom to introduce a second linking group, it could be envisioned as a building block for multidimensional supramolecular structures. The electronic properties conferred by the methoxy and chloro substituents, combined with the redox activity of a coordinated metal center, could lead to materials with interesting photophysical, electronic, or magnetic properties. However, this remains a speculative area requiring dedicated investigation to be realized.

Incorporation into Functional Polymer Architectures

The thiol group is a highly versatile functional handle for polymer synthesis and modification. Thiol-containing polymers, or "thiomers," are known for their stimulus-responsive and self-healing properties, which are imparted by the reversible nature of disulfide bond formation. nih.gov The incorporation of this compound into polymer backbones or as pendant groups could lead to novel functional materials.

The pyridyl disulfide (PDS) moiety, which can be readily formed from pyridine thiols, is widely used in the design of redox-responsive polymers for biomedical applications, such as drug delivery vehicles. rsc.org The cleavage of the disulfide bond in the presence of reducing agents like glutathione (B108866) is a key mechanism for controlled release. rsc.org The presence of the chloro and methoxy groups on the pyridine ring of this compound could further modulate the redox potential and stability of the resulting disulfide linkages, allowing for fine-tuning of the polymer's responsiveness.

Furthermore, thiol-functionalized polymers have applications in areas ranging from textile finishing to creating materials with permanent creases in wool fabrics. researchgate.net The specific properties of polymers incorporating this compound would depend on the polymer backbone and the density of the thiol functionalization.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Properties |

| Redox-Responsive Hydrogels | Cross-linking with disulfide bonds derived from the thiol. | Controlled swelling/deswelling in response to redox stimuli. |

| Self-Healing Elastomers | Incorporation of reversible disulfide linkages into the polymer network. | Ability to repair damage upon application of a stimulus (e.g., heat). |

| Functionalized Surfaces | Grafting onto surfaces via thiol-ene or thiol-yne "click" chemistry. | Modified surface energy, biocompatibility, or catalytic activity. |

| Mucoadhesive Polymers | Covalent bonding to mucus layers through thiol-disulfide exchange. | Enhanced retention for drug delivery applications. nih.gov |

Development of Novel Liquid Crystalline and Photoactive Materials

Pyridine derivatives are well-established building blocks for liquid crystalline materials due to their rigid core structure and ability to participate in intermolecular interactions. tandfonline.comnih.govtandfonline.comciac.jl.cnresearchgate.net The introduction of a thiol group offers a unique avenue for creating novel liquid crystals with enhanced functionalities.

The polarizability of the sulfur atom and the potential for hydrogen bonding involving the thiol group can influence the mesomorphic properties, such as the temperature range and stability of the liquid crystalline phases. nih.gov The chloro and methoxy substituents on the pyridine ring would also play a crucial role in determining the molecular packing and, consequently, the type of mesophase formed (e.g., nematic, smectic). tandfonline.com

In the realm of photoactive materials, pyridine thiols can act as ligands for metal complexes, leading to the formation of photo-responsive or luminescent materials. The sulfur atom can coordinate to metal centers, and the electronic properties of the pyridine ring, modulated by the chloro and methoxy groups, can influence the photophysical properties of the resulting complex. Such materials could find applications in sensors, light-emitting diodes (LEDs), or as photocatalysts.

Table 2: Prospective Properties of Materials Derived from this compound

| Material Type | Key Structural Feature | Potential Application |

| Calamitic Liquid Crystals | Elongated molecular shape with the pyridine thiol core. | Display technologies (e.g., TN and STN LCDs). tandfonline.com |

| Discotic Liquid Crystals | Disc-shaped molecules formed through self-assembly. | Organic semiconductors, sensors. |

| Photo-switchable Materials | Incorporation into molecules with photo-isomerizable units. | Optical data storage, molecular switches. |

| Luminescent Metal Complexes | Coordination to transition metal ions. | Organic light-emitting diodes (OLEDs), chemical sensors. |

Agrochemical Research and Development (excluding dosage and safety)

The pyridine ring is a key pharmacophore in a multitude of successful agrochemicals, including insecticides and herbicides. researchgate.netnih.govacs.orgacs.orgresearchgate.netacs.org The unique combination of substituents in this compound suggests its potential as a valuable building block in the design of new crop protection agents.

Design of Pyridine-Based Insecticides and Crop Protection Agents

Many commercial insecticides, such as neonicotinoids, feature a substituted pyridine ring. researchgate.net The biological activity of these compounds is highly dependent on the nature and position of the substituents. The thiol group of this compound can be readily derivatized to introduce a wide range of functionalities, allowing for the systematic exploration of structure-activity relationships.

Mechanistic Studies of Bioactivity in Agricultural Contexts

The thiol group is known to interact with various biological targets, including enzymes and receptors. In the context of insecticides, α,β-unsaturated carbonyl groups, which can be synthesized from derivatives of this thiol, are known to react with thiol groups in proteins, leading to cytotoxic effects. mdpi.com This suggests that derivatives of this compound could be designed to act as inhibitors of essential enzymes in pests.

Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. nih.gov Molecular docking studies on similar pyridine-based compounds have helped to elucidate binding interactions with target proteins, such as acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. researchgate.net Similar computational studies on derivatives of this compound could guide the rational design of new and effective crop protection agents. The presence of the pyridine ring also suggests potential for systemic activity in plants, a desirable trait for many modern insecticides.

Advanced Analytical Methodologies in Research Settings

Chromatographic Separations for Complex Reaction Mixtures and Purity Assessment

Chromatographic techniques are indispensable for the separation and purification of 5-Chloro-6-methoxypyridine-3-thiol from complex reaction matrices and for the precise assessment of its purity. Given the compound's structure, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively utilized.

HPLC is a powerful tool for the analysis of moderately polar and non-volatile compounds like this compound. The presence of the thiol, pyridine (B92270), and methoxy (B1213986) groups allows for strong interaction with various stationary phases.

Typical HPLC Parameters:

For the analysis of this compound, a reversed-phase HPLC method is often the most suitable approach. A C18 or C8 stationary phase would provide good retention and separation from impurities. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer to control the ionization of the thiol and pyridine groups) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to effectively separate compounds with a range of polarities that may be present in a crude reaction mixture.

Advanced detection methods such as Diode Array Detection (DAD) or Mass Spectrometry (MS) are highly beneficial. A DAD detector can provide UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectra across a single peak. Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information and fragmentation patterns, offering a high degree of confidence in the identification of this compound and any related impurities. In a patent describing the synthesis of a related compound, 2,3-diamino-6-methoxypyridine, HPLC was used to confirm a purity of 99.0%.

Interactive Data Table: Hypothetical HPLC Method for this compound Purity Assessment

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic and moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ion mode mass spectrometry and helps in peak shaping. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength for a wide range of compounds. |

| Gradient | 5% B to 95% B over 20 min | Allows for the separation of compounds with varying polarities, from polar starting materials to the less polar product. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | DAD (254 nm) and ESI-MS | DAD for quantitative analysis and peak purity, while MS provides definitive identification. |

While this compound itself has a relatively high boiling point due to its polar functional groups and potential for hydrogen bonding, GC-MS can be a valuable tool for analyzing more volatile byproducts or impurities that may be present in the reaction mixture. For the analysis of the target compound itself, derivatization is often necessary to increase its volatility and thermal stability.

Typical GC-MS Parameters:

A standard non-polar or mid-polar capillary column, such as a DB-5ms or DB-17ms, would be suitable for the separation of derivatized this compound and other volatile components. The oven temperature would be programmed to start at a lower temperature to separate highly volatile compounds and then ramped up to elute the higher-boiling components. The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns that can be used for structural elucidation and identification by comparison with spectral libraries. For instance, GC-MS analysis of other heterocyclic compounds often involves an initial oven temperature of around 100°C, ramped up to 250-300°C.

Derivatization Strategies for Enhanced Detection and Quantification in Research Samples

Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analysis, particularly for GC-MS. For this compound, the primary target for derivatization is the reactive thiol group.

Common Derivatization Reactions for Thiols:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the thiol group with a trimethylsilyl (B98337) (TMS) group. This TMS-ether derivative is significantly more volatile and thermally stable, making it amenable to GC-MS analysis.

Alkylation: Reagents like pentafluorobenzyl bromide (PFBBr) can be used to alkylate the thiol group. The resulting pentafluorobenzyl sulfide (B99878) is highly electronegative, which makes it particularly sensitive for detection by Electron Capture Detection (ECD) in GC, a highly sensitive detector for halogenated compounds.

Acylation: The thiol group can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA). The resulting thioester is more volatile and can be readily analyzed by GC-MS.

These derivatization strategies not only improve the chromatographic behavior of this compound but can also lead to lower detection limits.

Interactive Data Table: Derivatization Agents for this compound

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Advantage |

| BSTFA | Thiol (-SH) | Trimethylsilyl thioether | Increased volatility and thermal stability for GC-MS. |

| PFBBr | Thiol (-SH) | Pentafluorobenzyl sulfide | Enhanced sensitivity for GC-ECD and GC-MS (NCI). |

| TFAA | Thiol (-SH) | Trifluoroacetyl thioester | Increased volatility for GC-MS analysis. |

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic information without the need for sampling and quenching. For the synthesis of this compound, techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can be particularly insightful.

Applications in Monitoring Synthesis:

FTIR Spectroscopy: By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of the reaction can be followed by monitoring the disappearance of reactant-specific infrared bands and the appearance of product-specific bands. For example, the disappearance of a band corresponding to a starting material's functional group and the appearance of the characteristic S-H stretching vibration (typically around 2550-2600 cm⁻¹) of the thiol product can be tracked over time.

Raman Spectroscopy: Raman spectroscopy is another powerful tool for in-situ monitoring, particularly in aqueous or solvent-heavy systems, as water is a weak Raman scatterer. It can provide complementary information to FTIR, with strong signals often observed for aromatic ring vibrations and sulfur-containing functional groups.

The use of in-situ monitoring provides a deeper understanding of reaction kinetics, helps to identify reaction intermediates, and can be used to optimize reaction conditions for improved yield and purity. While direct literature on the in-situ monitoring of this compound synthesis is not available, the principles are widely applied in modern synthetic chemistry.

Future Research Directions and Unaddressed Challenges

Innovative and Atom-Economical Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For 5-Chloro-6-methoxypyridine-3-thiol, a practical two-step procedure has been established, starting from the corresponding 3-iodopyridine (B74083) derivative. nuph.edu.uaresearchgate.net This method utilizes thiobenzoic acid as a sulfur source in a copper-catalyzed reaction, followed by hydrolysis to yield the target thiol. nuph.edu.ua

While effective, yielding the product in tens of grams with high purity, future research should focus on enhancing the atom economy and exploring alternative synthetic routes. researchgate.net The current synthesis, while an improvement over older methods that used sulfonyl chlorides, still involves a multi-step process with intermediate purification. nuph.edu.ua Future investigations could explore one-pot syntheses or catalytic C-H activation/thiolation strategies to directly introduce the thiol group onto the pyridine (B92270) ring, thereby reducing step count and waste generation.

| Step | Reactant | Reagents | Conditions | Product | Yield |

| 1 | 5-Chloro-3-iodo-6-methoxypyridine | Thiobenzoic acid, CuI, Phenanthroline, Diisopropylethylamine | Toluene, 80-100°C, 12-16 h | S-(5-chloro-6-methoxypyridin-3-yl) benzothioate | Not specified |

| 2 | S-(5-chloro-6-methoxypyridin-3-yl) benzothioate | K2CO3 | Methanol, 25°C, 1 h | This compound | 78% |

A summary of the two-step synthesis of this compound. nuph.edu.ua

Harnessing Selectivity in Complex Transformations

The existing synthetic route demonstrates good regioselectivity by installing the thiol at the C3 position, dictated by the starting 3-iodopyridine. nuph.edu.ua However, the this compound molecule possesses multiple reactive sites: the thiol group, the chloro substituent, the methoxy (B1213986) group, and the pyridine nitrogen. Future research should aim to selectively functionalize these positions in the presence of the others.

For instance, developing selective alkylation, arylation, or acylation protocols for the thiol group without disturbing the chloro or methoxy substituents is a key challenge. Conversely, exploring selective nucleophilic aromatic substitution of the chlorine atom while preserving the thiol integrity would open up new avenues for creating diverse molecular architectures. Achieving such selectivity will likely require the careful selection of catalysts, reagents, and reaction conditions, potentially aided by the use of protecting groups.

Synergistic Integration of Computational and Experimental Approaches

Currently, the synthesis and characterization of this compound are primarily guided by experimental work. nuph.edu.uaresearchgate.net A significant future direction lies in the synergistic integration of computational chemistry with laboratory experiments. Density Functional Theory (DFT) and other computational methods could be employed to:

Predict Reactivity: Model the electronic structure to predict the most reactive sites for electrophilic and nucleophilic attack, guiding the development of selective functionalization strategies.

Elucidate Reaction Mechanisms: Investigate the transition states and energy profiles of potential synthetic pathways to optimize reaction conditions and identify more efficient catalytic systems.

Simulate Spectroscopic Properties: Calculate NMR and other spectroscopic data to aid in the characterization of new derivatives and to understand the conformational preferences of the molecule.

This integrated approach would accelerate the research and development cycle, reducing the number of necessary experiments and providing deeper insights into the fundamental chemical properties of this compound and its derivatives.

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The pyridine-3-thiol moiety is known to be a pharmacophore in compounds with antimicrobial and enzyme-inhibiting activities. nuph.edu.uaresearchgate.net For example, related compounds have shown inhibitory activity against enzymes like farnesyltransferase, which is implicated in oncogenic signaling pathways. nuph.edu.uaresearchgate.net The specific substitution pattern of this compound makes it a promising candidate for further exploration in drug discovery.

Future research should systematically explore its potential in:

Medicinal Chemistry: Screening for a broader range of biological activities, including as an inhibitor of other enzymes or as an antimicrobial agent against various pathogens. nuph.edu.uaresearchgate.net

Materials Science: Utilizing the thiol and pyridine nitrogen as coordination sites for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting electronic, magnetic, or catalytic properties.

Agrochemicals: Investigating its potential as a scaffold for new herbicides or fungicides, a common application for substituted pyridines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-6-methoxypyridine-3-thiol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or thiolation of pre-functionalized pyridine intermediates. For example, starting with 5-chloro-6-methoxypyridine-3-carboxylic acid, a thiourea intermediate can be generated using Lawesson’s reagent, followed by hydrolysis to yield the thiol group . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), reaction temperature (60–100°C), and stoichiometric ratios of reagents to maximize yield.

- Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | THF | 60–75% |

| Temperature | 80°C | - |

| Reagent Ratio | 1:1.2 (substrate:Lawesson’s) | - |

Q. How can the purity and identity of this compound be validated?

- Methodology : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%). Confirm structure via -NMR (δ 8.2–8.5 ppm for pyridine protons, δ 3.9 ppm for methoxy) and high-resolution mass spectrometry (HRMS) to match the molecular ion peak (CHClNOS, exact mass 190.96) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology : Store at –20°C under inert gas (argon) to prevent oxidation of the thiol group. Stability tests show decomposition >5% after 30 days at 25°C. Use antioxidants like BHT (0.01% w/v) in solution .

Advanced Research Questions

Q. How can the thiol group in this compound be selectively functionalized for derivatization studies?

- Methodology : Protect the thiol group using trityl chloride or S-acetyl derivatives before introducing alkyl/aryl halides via SN2 reactions. For example, react with methyl iodide in NaOH/ethanol to form S-methyl derivatives . Post-functionalization, deprotection is achieved using TFA/water (9:1).

Q. What strategies resolve contradictions in reported antibacterial activity data for thiol-containing pyridines?

- Methodology : Conduct comparative MIC assays against S. aureus and E. coli under standardized conditions (CLSI guidelines). If discrepancies arise, validate via:

Re-synthesizing compounds using literature protocols .

Testing batch-to-batch consistency (HPLC purity >98%).

Analyzing substituent effects (e.g., methoxy vs. chloro positioning) using QSAR models .

Q. How does the electronic environment of the pyridine ring influence the reactivity of the thiol group?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density. Experimental validation via UV-Vis spectroscopy (λ~270 nm for thiolate anion formation) in pH 7–10 buffers. Results indicate higher acidity (pKa ~8.5) due to electron-withdrawing chloro and methoxy groups .

Data Contradiction Analysis

Q. Why do different studies report conflicting yields for similar synthetic routes?

- Root Cause : Variations in starting material purity, solvent dryness, or reaction time. For example, Lawesson’s reagent efficacy drops by 20% if stored >6 months at 25°C.

- Resolution : Replicate reactions using freshly distilled solvents and titrate reagent activity via TLC monitoring .

Antibacterial Mechanism Studies

Q. What experimental designs are optimal for elucidating the antibacterial mechanism of this compound?

- Methodology :

Time-kill assays : Measure bacterial viability at 0, 2, 4, 6, 8 hours post-exposure.

Membrane permeability tests : Use propidium iodide uptake (flow cytometry).

Enzyme inhibition : Screen against FabI (enoyl-ACP reductase) via fluorescence assays .

Structure-Activity Relationship (SAR) Guidance

Q. How can substituent modifications enhance the bioactivity of this compound?

- Recommendations :

- Replace methoxy with electron-donating groups (e.g., -NH) to increase nucleophilicity of the thiol.

- Introduce hydrophobic groups at the 2-position to improve membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.